molecular formula C8H8N4O2 B2698666 Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 1335055-70-3

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B2698666
CAS RN: 1335055-70-3
M. Wt: 192.178
InChI Key: MPHCDPNSHIPHRR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They have been prepared using a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidine derivatives was confirmed by IR, 1H-NMR, 13C-NMR, HRMS, and X-ray analyses .


Chemical Reactions Analysis

The reactions of thiouracil 1 and hydrozonoyl chlorides 2a–e gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5 (1H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives can be determined using techniques like melting point analysis, IR spectroscopy, and NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Studies

  • Rearrangement and Reduction Reactions : Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives are synthesized through various rearrangement and reduction reactions. For example, triazolo[4,3-a]pyrimidines were prepared by reducing 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones, revealing the mechanism and structural details through X-ray diffraction data (Lashmanova et al., 2019).

  • Synthesis via Hydrazonoyl Halides : The compound has been synthesized as a part of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showcasing its versatility in heterocyclic chemistry (Abdelhamid et al., 2004).

  • Cyclocondensation Reactions : Cyclocondensation of hydrazinoperimidine with various agents like diethyl oxalate leads to the formation of ethyl 1H-1,2,4-triazolo[4,3-a]perimidine-3-carboxylate, illustrating a method for generating different derivatives (Liu & Chen, 1985).

  • Heterocyclization Processes : Synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is another example of its application in producing novel heterocyclic structures (Davoodnia et al., 2008).

Ring-Chain Isomerism and Novel Compound Formation

  • Ring-Chain Isomerism Studies : Investigations into the ring-chain isomerism of ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives have provided insights into their behavior in different solvents, influencing the field of organic chemistry (Pryadeina et al., 2008).

  • Novel Compound Synthesis and Antitumor Activities : The synthesis of novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and their potential antitumor activities against human cell lines highlight its relevance in medicinal chemistry (Gomha et al., 2017).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis and Structural Assignments : The preparation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and its structural assignment through various spectroscopic methods demonstrates the compound's role in advanced organic synthesis (Farghaly & Gomha, 2011).

  • Synthesis and Structure Analysis of Analogous Compounds : Synthesizing analogs like 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines and analyzing their structures through methods like X-ray diffraction analysis furthers our understanding of this chemical class (Shikhaliev et al., 2008).

Future Directions

The future research on [1,2,4]triazolo[4,3-a]pyrimidine derivatives could focus on exploring their potential as antiviral, antimicrobial, and antitumor agents. Further studies could also aim to optimize their synthesis and understand their mechanism of action .

Mechanism of Action

Target of Action

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .

Mode of Action

The interaction of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate with its targets results in significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . Additionally, the compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The biochemical pathways affected by Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involve the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s interaction with these pathways results in the inhibition of ER stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These effects contribute to the compound’s neuroprotective and anti-neuroinflammatory properties .

Result of Action

The molecular and cellular effects of Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to a reduction in neuroinflammation. Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells , contributing to its neuroprotective effects.

properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-10-11-8-9-4-3-5-12(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHCDPNSHIPHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

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